Product packaging for 2-(1,2-Thiazol-3-yl)ethan-1-ol(Cat. No.:)

2-(1,2-Thiazol-3-yl)ethan-1-ol

Cat. No.: B13257579
M. Wt: 129.18 g/mol
InChI Key: XLTIRSFEVCKSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Thiazole-Containing Alcohols in Heterocyclic Chemistry and Beyond

Thiazole-containing alcohols are a class of organic compounds that feature both a thiazole (B1198619) ring and a hydroxyl group, a combination that imparts unique chemical properties and a wide range of biological activities. The thiazole ring, a five-membered aromatic heterocycle with one sulfur and one nitrogen atom, is a key structural motif in numerous pharmaceuticals, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. Current time information in Bangalore, IN.nih.govbohrium.com The presence of the alcohol functional group provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel therapeutic properties. This functional group can also participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

The isomeric form, isothiazole (B42339) (a 1,2-thiazole), also demonstrates significant biological activity. Isothiazole derivatives are known to possess antibacterial, anti-inflammatory, antifungal, antineoplastic, antiparasitic, and antiviral properties. nih.gov The incorporation of an ethanol (B145695) side chain, as seen in 2-(1,2-Thiazol-3-yl)ethan-1-ol (B6152187), introduces a hydrophilic and reactive handle to the isothiazole core. This structural feature can influence the molecule's solubility, pharmacokinetic profile, and interaction with biological systems. Research into related structures, such as 2-(4-aryl-2-phenyliminothiazol-3-yl)-ethanol derivatives, has been undertaken to explore their potential biological activities. researchgate.netderpharmachemica.com

Historical Development of Thiazole Heterocyclic Chemistry and its Structural Analogues

The journey into the chemistry of thiazoles began in the late 19th century. The isothiazole ring system was first synthesized in 1956 by Adams and Slack, although it was previously known in condensed structures like saccharin. nih.gov The parent compound, thiazole, was first synthesized in 1887. bohrium.com A pivotal moment in thiazole chemistry was the discovery of the thiazole ring in thiamine (B1217682) (Vitamin B1), which spurred significant interest in this heterocyclic system. bohrium.comnih.gov

The development of synthetic methodologies has been crucial to the advancement of thiazole and isothiazole chemistry. Various synthetic routes have been established to construct these heterocyclic rings. organic-chemistry.orgchemicalbook.com These methods allow for the preparation of a wide array of substituted derivatives, enabling chemists to systematically investigate structure-activity relationships. The ability to functionalize the thiazole and isothiazole rings at different positions has been instrumental in the development of numerous commercial products, including dyes, fungicides, and a variety of pharmaceuticals. acs.org

Scope and Objectives for Advanced Research on this compound

While the broader families of thiazole and isothiazole derivatives have been extensively studied, dedicated research focusing solely on this compound is still in its nascent stages. The unique positioning of the ethanol substituent on the 1,2-thiazole ring suggests that this compound may exhibit distinct chemical reactivity and biological activity compared to its more studied 1,3-thiazole counterparts.

Future research on this compound should aim to:

Develop efficient and scalable synthetic routes: Establishing robust methods for the synthesis of this compound is fundamental for enabling further studies.

Thoroughly characterize its physicochemical properties: Detailed analysis of its spectral data (NMR, IR, Mass Spectrometry) and physical properties (melting point, boiling point, solubility) is necessary to build a comprehensive profile of the compound.

Investigate its chemical reactivity: Exploring the reactivity of both the isothiazole ring and the hydroxyl group will provide insights into its potential as a building block for more complex molecules.

Evaluate its biological activity: Screening this compound and its derivatives against a range of biological targets could uncover novel therapeutic applications. nih.gov

Computational Modeling: Theoretical studies can be employed to predict the compound's properties and potential interactions with biomolecules, guiding experimental design.

Interactive Data Table: Properties of Thiazole and Isothiazole

Property Thiazole Isothiazole
Molecular Formula C3H3NS C3H3NS
Molar Mass 85.12 g/mol 85.12 g/mol
Boiling Point 116-118 °C 114.1 °C
Acidity (pKa of conjugate acid) 2.5 -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B13257579 2-(1,2-Thiazol-3-yl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

2-(1,2-thiazol-3-yl)ethanol

InChI

InChI=1S/C5H7NOS/c7-3-1-5-2-4-8-6-5/h2,4,7H,1,3H2

InChI Key

XLTIRSFEVCKSMY-UHFFFAOYSA-N

Canonical SMILES

C1=CSN=C1CCO

Origin of Product

United States

Synthetic Methodologies for 2 1,2 Thiazol 3 Yl Ethan 1 Ol and Its Analogues

Established and Emerging Synthetic Routes to Thiazole-Ethanol Scaffolds

The formation of the thiazole (B1198619) ring is a cornerstone of these syntheses, with several established methods being adapted and new ones emerging to improve efficiency and substrate scope.

Cyclization Reactions for Thiazole Ring Formation (e.g., Hantzsch-type syntheses, Gewald reaction derivatives)

The Hantzsch thiazole synthesis remains a fundamental and widely used method for constructing the thiazole ring. researchgate.netmedcraveonline.commdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov In the context of synthesizing thiazole-ethanol scaffolds, this could involve a starting α-haloketone that already contains a protected hydroxyl group or a precursor that can be later converted to the ethanol (B145695) side chain. One-pot modifications of the Hantzsch synthesis have been developed, allowing for the reaction of an α-haloketone, thiourea (B124793), and an aldehyde to directly form substituted thiazoles. mdpi.comresearchgate.net

Table 1: Examples of Hantzsch-Type Thiazole Synthesis
ReactantsCatalyst/ConditionsProduct TypeReference(s)
α-Haloketone, ThioamideNot always necessary, but a base can shorten reaction timeThiazole derivatives researchgate.net
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds-Thiazole and thiazolylpyrazole derivatives medcraveonline.com
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesSilica (B1680970) supported tungstosilisic acid, conventional heating or ultrasonic irradiationSubstituted Hantzsch thiazole derivatives mdpi.com
Thioamides, 4-Chloroacetyl-catechol-Thiazolyl–catechol compounds nih.gov
α-Haloketones, Thiourea, o-HydroxybenzaldehydeSolvent-freeSubstituted Hantzsch thiazole derivatives researchgate.net

The Gewald reaction and its modifications offer another versatile route to substituted thiazoles. nih.govresearchcommons.org Originally used for synthesizing 2-aminothiophenes, it has been adapted for thiazole synthesis. nih.gov A notable modification involves the reaction of 1,4-dithiane-2,5-diol, a precursor to mercaptoacetaldehyde, with nitrile-containing compounds. acs.orgbeilstein-journals.org The substitution pattern on the nitrile determines whether a thiazole or a thiophene (B33073) is formed. nih.gov Specifically, the presence of an alkyl or aryl substituent adjacent to the cyano group selectively leads to the formation of a thiazole. nih.gov

Table 2: Gewald Reaction and its Modifications for Thiazole Synthesis
ReactantsKey FeatureProduct TypeReference(s)
1,4-Dithiane-2,5-diol, α-Substituted benzylacetonitrilesSubstitution on the nitrile precursor determines the outcome2-Substituted thiazoles nih.gov
Ketone, Malononitrile, Elemental sulfur in the presence of triethylamineDirect formation from a ketone2-Aminothiophen-3-carbonitrile derivative (can be a precursor) researchcommons.org
1,4-Dithiane-2,5-diol, Cyanogen gasUtilizes readily available starting materials2-Cyanothiazole acs.org

Strategies for Constructing the Ethan-1-ol Side Chain via Functional Group Interconversions

Once the thiazole ring is in place, or concurrently with its formation, the ethan-1-ol side chain is constructed. This often involves standard functional group interconversions. A common strategy is the reduction of a corresponding carboxylic acid, ester, or ketone. For instance, a thiazole-5-carboxylate can be reduced to the corresponding alcohol.

Another approach involves the reaction of a lithiated thiazole with an epoxide, such as oxirane, to directly introduce the 2-hydroxyethyl side chain. researchgate.net This method allows for the precise installation of the ethanol moiety at a specific position on the thiazole ring. Biocatalytic methods are also employed for the conversion of ketones to chiral alcohols, often utilizing alcohol dehydrogenases. researchgate.net

One-Pot Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained significant traction as they offer a streamlined approach to complex molecules by combining three or more reactants in a single step, which can save time and resources. researchgate.netrsc.orgevitachem.com Several one-pot syntheses for thiazole derivatives have been reported. medcraveonline.comresearchgate.netresearchgate.net For example, a three-component reaction involving an α-haloketone, thiourea, and an aldehyde can directly yield functionalized thiazoles under various conditions, including the use of catalysts like silica-supported tungstosilicic acid or solvent-free systems. mdpi.comresearchgate.net These MCRs can be designed to incorporate precursors to the ethanol side chain, which can then be unmasked or modified in a subsequent step.

Advanced Catalytic Approaches in the Synthesis of 2-(1,2-Thiazol-3-yl)ethan-1-ol (B6152187) Precursors and Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura couplings for aryl-thiazole bonds)

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. colab.wsresearchgate.net The Suzuki-Miyaura cross-coupling reaction , catalyzed by palladium complexes, is a prominent method for creating aryl-thiazole bonds. acs.orgresearchgate.netthieme-connect.delibretexts.orgrsc.org This reaction typically couples a thiazole-halide or triflate with an arylboronic acid or ester. libretexts.org This is particularly useful for synthesizing aryl-substituted thiazole precursors, which can then be further functionalized to introduce the ethanol side chain. thieme-connect.de Bis(thiazole) pincer palladium complexes have shown high efficiency in catalyzing these couplings. acs.org Copper-catalyzed reactions have also been developed for the direct arylation of thiazole C-H bonds. organic-chemistry.org

Organocatalysis and Biocatalysis in Stereoselective Syntheses of Chiral Analogues

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective synthetic methods. Organocatalysis , which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. nih.govjst.go.jpresearchgate.net Chiral thioureas, for example, can act as bifunctional catalysts, activating both nucleophiles and electrophiles through hydrogen bonding and Brønsted/Lewis base interactions. nih.govjst.go.jp These catalysts have been applied in various stereoselective reactions that could be adapted for the synthesis of chiral thiazole-containing building blocks.

Biocatalysis utilizes enzymes or whole-cell systems to perform highly selective transformations. nih.govacs.orgnih.gov Enzymes like alcohol dehydrogenases are particularly valuable for the stereoselective reduction of ketones to chiral alcohols, providing access to enantiopure (S)- or (R)-2-(1,2-thiazol-3-yl)ethan-1-ol analogues. nih.govmdpi.com Lipases are also used for the kinetic resolution of racemic alcohols. mdpi.com Plant fragments, such as those from carrots, have also been demonstrated as biocatalysts for the reduction of ketones to chiral alcohols. tandfonline.com This approach is lauded for its sustainability and high enantioselectivity. nih.gov

Table 3: Advanced Catalytic Approaches
Catalytic ApproachCatalyst TypeReaction TypeApplicationReference(s)
Transition Metal CatalysisPalladium complexesSuzuki-Miyaura CouplingAryl-thiazole bond formation acs.orgresearchgate.netlibretexts.org
Transition Metal CatalysisCopper catalystsC-H ArylationDirect arylation of thiazole ring organic-chemistry.org
OrganocatalysisChiral thioureasAsymmetric synthesisStereoselective formation of chiral building blocks nih.govjst.go.jp
BiocatalysisAlcohol dehydrogenases, Lipases, Whole cells, Plant fragmentsStereoselective reduction, Kinetic resolutionSynthesis of chiral thiazole alcohols nih.govnih.govtandfonline.com

Green Chemistry Principles and Sustainable Synthetic Protocols

The pursuit of greener synthetic routes for heterocyclic compounds like thiazoles is driven by the need to minimize environmental impact. nih.govbohrium.com Traditional synthesis methods often rely on volatile and hazardous organic solvents, stoichiometric reagents, and harsh reaction conditions, leading to significant waste generation. bohrium.combepls.com In contrast, green chemistry approaches aim to design chemical processes that are more efficient, use safer substances, and reduce or eliminate the formation of harmful byproducts. royalsocietypublishing.orgscispace.com For thiazole derivatives, this has led to the exploration of innovative techniques such as reactions in aqueous media, solvent-free conditions, and the use of alternative energy sources like microwave and ultrasonic irradiation. bepls.comresearchgate.netmedmedchem.comsci-hub.se

Solvent-Free and Aqueous-Phase Methodologies

The replacement of conventional organic solvents with water or eliminating the solvent altogether are key strategies in green chemistry. royalsocietypublishing.orgmedmedchem.com Water is an ideal solvent as it is non-toxic, non-flammable, and readily available. medmedchem.com Similarly, solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to shorter reaction times, higher yields, and simpler work-up procedures. sci-hub.seorganic-chemistry.orgscispace.com

Aqueous-Phase Synthesis:

The synthesis of thiazole derivatives in aqueous media has been successfully demonstrated for various analogues. For instance, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in water provides a clean and efficient route to isoxazole (B147169) derivatives, which are structurally related to isothiazoles. mdpi.com This approach avoids the use of hazardous organic solvents and often proceeds without the need for a catalyst. mdpi.com Another green strategy involves the use of catalysts that are effective in water, such as β-cyclodextrin, which can facilitate the synthesis of thiazoles and aminothiazoles in an aqueous environment. Research has also shown that ultrasound irradiation can promote the one-pot, three-component synthesis of hydrazinyl thiazoles in water at room temperature, with yields ranging from 82-95%. sci-hub.se

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent a significant step towards waste reduction. The Hantzsch thiazole synthesis, a classical method, has been adapted to solvent-free conditions. For example, the condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) can be achieved rapidly and in high yield by grinding the reactants at room temperature without any catalyst. organic-chemistry.org Microwave irradiation has also emerged as a powerful tool for promoting solvent-free synthesis of thiazole derivatives, offering advantages of speed and efficiency. medmedchem.comsci-hub.se One-pot, solvent-free procedures catalyzed by ionic liquids have been developed for the synthesis of hydrazinyl thiazoles, highlighting the versatility of this green approach. sci-hub.se

The table below summarizes various green synthetic approaches for thiazole and isothiazole (B42339) derivatives.

Synthetic ApproachReactantsConditionsProduct ClassKey Advantages
Aqueous-Phase Synthesis3-(dimethylamino)-1-arylprop-2-en-1-ones, hydroxylamine hydrochlorideWater, no catalyst5-arylisoxazolesEnvironmentally benign, high yields, mild conditions. mdpi.com
Aqueous-Phase Synthesis with UltrasoundAromatic aldehydes/ketones, thiosemicarbazide, phenacyl bromidesWater, ultrasound, room temperatureHydrazinyl thiazolesHigh yields (82-95%), catalyst-free. sci-hub.se
Solvent-Free Grinding2-bromoacetophenones, thioureaRoom temperature, catalyst-free2-aminothiazolesRapid, high yields, simple work-up. organic-chemistry.org
Solvent-Free Microwave IrradiationAryl ketones, thiosemicarbazide, phenacyl bromides300W microwave, catalyst-freeHydrazinyl thiazolesVery short reaction times (30-175s). sci-hub.se
Solvent-Free Ionic Liquid CatalysisPyrazolecarbaldehydes, thiosemicarbazide, phenacyl bromidesIonic liquid catalyst, room temperatureHydrazinyl thiazolesOne-pot synthesis, efficient. sci-hub.se

Atom-Economical Transformations and E-Factor Analysis in Thiazole Synthesis

Beyond the choice of solvent and energy input, the intrinsic efficiency of a chemical transformation is a critical aspect of green chemistry. This is often quantified using metrics such as atom economy and the Environmental Factor (E-factor). royalsocietypublishing.orgscispace.comresearchgate.net

Atom Economy:

Proposed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. scispace.comresearchgate.net An ideal, 100% atom-economical reaction would see all reactant atoms ending up in the final product, with no byproducts. Addition and rearrangement reactions are typically highly atom-economical, whereas substitution and elimination reactions are inherently less so. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that contains the essential parts of all starting materials, are often designed to be highly atom-economical. rsc.org

E-Factor:

Developed by Roger Sheldon, the E-factor provides a more practical measure of the environmental impact of a chemical process by quantifying the amount of waste generated. royalsocietypublishing.org It is calculated as the total mass of waste produced divided by the mass of the desired product. A lower E-factor signifies a greener, more efficient process with less waste. The pharmaceutical industry, which often involves complex, multi-step syntheses, has traditionally had very high E-factors. royalsocietypublishing.org

A recent study on the synthesis of pyrano[2,3-d]thiazole derivatives using a reusable Mg-Al-layered double hydroxide (B78521) catalyst in a Q-Tube pressure reactor provides an excellent example of applying these green metrics. rsc.orgrsc.org This approach not only utilizes a sustainable catalyst but also demonstrates remarkable efficiency.

The following table presents the green metrics achieved in this sustainable synthesis of pyrano[2,3-d]thiazole derivatives.

Green MetricValueSignificance
Atom Economy96.8%Indicates a highly efficient reaction where the vast majority of reactant atoms are incorporated into the product. rsc.orgrsc.org
E-Factor0.23This very low value signifies minimal waste generation, making the process environmentally friendly. rsc.orgrsc.org
Process Mass Intensity (PMI)1.23A low PMI further confirms the efficiency and sustainability of the process. rsc.orgrsc.org

The development of such protocols, which are not only environmentally benign but also highly efficient in terms of atom economy and waste generation, is crucial for the future of sustainable chemical manufacturing. While specific data for this compound is not yet prevalent in the literature, the principles and successful examples within the broader thiazole and isothiazole families provide a clear roadmap for the design of its green and sustainable synthesis.

Advanced Spectroscopic and Structural Elucidation of 2 1,2 Thiazol 3 Yl Ethan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and the solid state. preprints.org High-field NMR provides atomic-level information based on the magnetic properties of atomic nuclei. preprints.org

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule. researchgate.netemerypharma.com For 2-(1,2-Thiazol-3-yl)ethan-1-ol (B6152187), a suite of 2D NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals definitively.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a clear correlation between the methylene (B1212753) protons of the ethanol (B145695) side chain (H-1' and H-2'), as well as between the two adjacent protons on the thiazole (B1198619) ring (H-4 and H-5). emerypharma.comnih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons. This allows for the unambiguous assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range connections (2-4 bonds) between protons and carbons, which helps to piece the molecular fragments together. amazonaws.com Key HMBC correlations for this molecule would include the correlation from the methylene protons at C-2' of the side chain to the C-3 carbon of the thiazole ring, confirming the point of attachment. Correlations from the thiazole protons (H-4 and H-5) to the other ring carbons would confirm the ring structure. nih.govamazonaws.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity between protons, which is essential for determining stereochemistry and conformation in more complex derivatives.

The expected ¹H and ¹³C NMR assignments, supported by 2D NMR data, are summarized below.

Interactive Table 1: Predicted NMR Data for this compound Assignments are based on typical chemical shifts for thiazole derivatives and are confirmed by 2D NMR correlations.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
Thiazole Ring
C-3-~160.0--
H-4~7.50 (d)~120.0C-3, C-5H-5
H-5~7.90 (d)~145.0C-3, C-4H-4
Ethanol Side Chain
C-1'~3.90 (t)~60.0C-2'H-2'
C-2'~3.10 (t)~35.0C-1', C-3, C-4H-1'
OHVariable--H-1' (in some solvents)

While solution NMR provides data on the averaged structure, solid-state NMR (ssNMR) analyzes molecules in their native, solid forms, making it invaluable for studying polymorphism—the existence of multiple crystalline forms. preprints.orgnih.gov Different polymorphs can arise from variations in molecular conformation or intermolecular packing, which can be distinguished by ssNMR. nih.govamanote.com

Techniques like Magic-Angle Spinning (MAS) are used to average anisotropic interactions, which would otherwise lead to very broad signals, thus providing high-resolution spectra for solid samples. researchgate.netmpg.de Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C.

For this compound, ssNMR could differentiate between potential polymorphs by detecting subtle but distinct differences in the ¹³C chemical shifts. These variations are caused by changes in the local electronic environment due to different crystal packing arrangements and intermolecular interactions (e.g., hydrogen bonding). nih.govresearchgate.net

Interactive Table 2: Hypothetical ¹³C ssNMR Chemical Shifts for Two Polymorphs of this compound

Carbon AtomPolymorph A (ppm)Polymorph B (ppm)
C-3160.5161.2
C-4120.2119.5
C-5145.8146.3
C-1'60.961.5
C-2'35.434.8

High-Resolution Mass Spectrometry and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern serves as a molecular fingerprint. The electron impact (EI) or electrospray ionization (ESI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. In MS/MS analysis, this molecular ion is isolated and fragmented to reveal its structural components. sapub.orgresearchgate.net

A plausible fragmentation pathway for this compound (Molecular Weight: 143.20 g/mol ) would likely involve initial loss of water from the ethanol side chain, followed by cleavage of the side chain or rupture of the thiazole ring.

Interactive Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound

Ionm/z (Predicted)Description
[M+H]⁺144.05Protonated Molecular Ion (Parent Ion)
[M+H - H₂O]⁺126.04Loss of water from the ethanol group
[M+H - C₂H₄O]⁺100.01Cleavage of the entire ethanol side chain
[C₃H₂NS]⁺84.99Fragment corresponding to the thiazole ring core

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. impactfactor.orgetamu.edu It is an ideal technique for confirming the identity and assessing the purity of volatile compounds. medistri.swiss In a GC-MS analysis of a sample of this compound, the compound would travel through the GC column and elute at a characteristic retention time. impactfactor.org The eluted compound then enters the mass spectrometer, which provides a mass spectrum. The combination of a specific retention time and a mass spectrum that matches the expected molecular weight and fragmentation pattern provides definitive confirmation of the compound's identity and purity. medistri.swisswisdomlib.org

Interactive Table 4: Typical GC-MS Data for Purity Analysis

ParameterResultInterpretation
Retention Time (tᵣ)12.5 min (Hypothetical)Characteristic time for the compound to elute from the GC column under specific conditions.
Molecular Ion Peak (m/z)143Confirms the molecular weight of the compound.
Purity Assessment>99% (based on peak area)A single dominant peak indicates a high degree of purity, with minor peaks attributed to impurities.

X-ray Crystallography for Absolute Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an exact depiction of the molecule's conformation in the solid state. scilit.comtandfonline.com

Interactive Table 5: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell. tandfonline.com
C-S Bond Length (avg.)1.72 ÅTypical bond length for a C-S bond within a thiazole ring.
C-N Bond Length (avg.)1.35 ÅTypical bond length for a C-N bond within a thiazole ring.
C-C-O-H Torsion Angle~175°Defines the conformation of the ethanol side chain.
H-Bond (O-H···N) Distance~2.1 ÅIndicates a strong intermolecular hydrogen bond stabilizing the crystal packing. iucr.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of this compound. By analyzing the vibrational modes of the molecule, detailed insights into its structural arrangement can be obtained.

The vibrational spectrum of this compound is a composite of the vibrations of its two main structural units: the 1,2-thiazole ring and the 2-ethanol side chain.

Thiazole Ring Vibrations: The 1,2-thiazole ring exhibits a set of characteristic vibrational modes. The C=N and C=C stretching vibrations are typically observed in the 1650-1500 cm⁻¹ region. The C-S stretching vibrations usually appear in the 900-600 cm⁻¹ range and can be sensitive to substitution on the ring. researchgate.netjconsortium.com The C-H stretching vibrations of the aromatic thiazole ring are expected in the 3100-3000 cm⁻¹ region. tsijournals.comresearchgate.net The in-plane and out-of-plane bending vibrations of the ring C-H bonds also provide valuable structural information.

Ethanol Side Chain Vibrations: The 2-ethanol side chain introduces several characteristic vibrational bands. The most prominent is the O-H stretching vibration, which typically appears as a broad band in the 3500-3200 cm⁻¹ region in the IR spectrum due to hydrogen bonding. The C-O stretching vibration is expected in the 1260-1000 cm⁻¹ range. The methylene group (-CH₂-) of the ethanol side chain gives rise to symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region, as well as scissoring, wagging, twisting, and rocking modes at lower frequencies. ustc.edu.cnoatext.com

Conformational Analysis: The flexibility of the ethan-1-ol side chain allows for the existence of different conformers, primarily due to rotation around the C-C and C-O bonds. These conformers can be studied using vibrational spectroscopy, as the frequencies of certain vibrational modes, particularly those involving the side chain, are sensitive to the dihedral angles. researchgate.netupc.edu For instance, the gauche and trans conformations of the ethanolamine (B43304) backbone can be distinguished by specific bands in the skeletal deformation region of the Raman spectrum. researchgate.net In the gas phase or in non-polar solvents, intramolecular hydrogen bonding between the thiazole nitrogen and the hydroxyl group may influence the conformational preference, leading to more stable, pseudo-cyclic structures. This interaction would be reflected in a shift of the O-H stretching frequency to lower wavenumbers. researchgate.net

A detailed assignment of the principal vibrational modes of this compound, based on data from related compounds, is presented in the table below.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Associated Structural Unit
O-H stretch3500-3200 (broad)Ethanol
C-H stretch (aromatic)3100-3000Thiazole
C-H stretch (aliphatic)3000-2850Ethanol
C=N stretch1650-1550Thiazole
C=C stretch1550-1450Thiazole
CH₂ scissoring~1465Ethanol
C-N stretch1450-1350Thiazole
C-O stretch1260-1000Ethanol
C-S stretch900-600Thiazole

This table is a generalized representation based on literature values for similar functional groups and heterocyclic systems.

Chiroptical Spectroscopic Methods (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

For chiral derivatives of this compound, where the carbon atom of the ethanol side chain bearing the hydroxyl group is a stereocenter, chiroptical spectroscopic methods are indispensable for determining the absolute configuration (R or S). The primary techniques employed are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. hebmu.edu.cnmgcub.ac.inslideshare.netbhu.ac.in

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the molecule's chromophores. hebmu.edu.cn For a chiral derivative of this compound, the thiazole ring and any other chromophoric substituents would contribute to the CD spectrum.

The sign and magnitude of the Cotton effects are directly related to the three-dimensional arrangement of the atoms around the stereocenter. By applying empirical rules, such as the sector rules for specific chromophores, or by comparing the experimental CD spectrum with that of a reference compound with a known absolute configuration, the stereochemistry of the unknown compound can be determined. hebmu.edu.cn Furthermore, theoretical calculations of the CD spectrum for a given enantiomer using quantum chemical methods can be compared with the experimental spectrum to provide a reliable assignment of the absolute configuration. mdpi.comnih.govnih.gov

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral molecule will show a characteristic dispersion curve, and in the region of an absorption band, it will exhibit a Cotton effect, appearing as a peak and a trough. mgcub.ac.inpbsiddhartha.ac.in The sign of the Cotton effect in the ORD spectrum can also be used to deduce the absolute configuration of a chiral center. frontiersin.org While CD spectroscopy is often preferred due to its simpler spectra (single peaks for each transition), ORD can provide complementary information.

The application of these chiroptical methods to a chiral derivative of this compound would involve the following steps:

Synthesis and purification of the enantiomers or a scalemic mixture of the chiral derivative.

Measurement of the CD and/or ORD spectra in a suitable solvent.

Identification of the Cotton effects associated with the electronic transitions of the thiazole chromophore.

Correlation of the sign of the Cotton effect with the absolute configuration, either through empirical rules or by comparison with theoretically calculated spectra for the R and S enantiomers.

A hypothetical example of the expected chiroptical data for a chiral derivative is presented below.

Chiroptical MethodParameterExpected Observation for a Chiral Derivative
Circular Dichroism (CD)Cotton EffectA positive or negative peak in the region of the thiazole ring's electronic absorption (typically in the UV region). The sign of the peak is indicative of the absolute configuration (R or S).
Optical Rotatory Dispersion (ORD)Specific Rotation [α]A non-zero value at a specific wavelength (e.g., the sodium D-line, 589 nm), with opposite signs for the two enantiomers.
Optical Rotatory Dispersion (ORD)Cotton EffectAn anomalous dispersion curve with a peak and a trough in the region of the thiazole chromophore's absorption. The sign of the Cotton effect (positive or negative) correlates with the absolute configuration.

This table illustrates the principles of chiroptical measurements for a hypothetical chiral derivative of this compound.

Reactivity and Mechanistic Investigations of 2 1,2 Thiazol 3 Yl Ethan 1 Ol

Reactivity Profiles of the 1,2-Thiazole Heterocycle

The 1,2-thiazole, or isothiazole (B42339), ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom adjacent to one another wikipedia.org. Its chemistry is shaped by the interplay of these two heteroatoms, which influences the electron density at each position of the ring (C3, C4, and C5) and, consequently, its susceptibility to various chemical transformations researchgate.netthieme-connect.com. The presence of the 2-hydroxyethyl group at the C3 position further modulates this reactivity.

The isothiazole ring exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The precise location of substitution is influenced by the reaction conditions and the substituents already present on the ring.

Electrophilic Substitution: The isothiazole nucleus is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the heteroatoms. However, electrophilic substitution is possible under specific conditions. Theoretical calculations and experimental data suggest that the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack.

Nucleophilic Substitution: Nucleophilic attack on the isothiazole ring can occur at different positions. While unsubstituted isothiazoles are relatively resistant, isothiazolium salts (formed by N-alkylation) are more susceptible. Studies on various isothiazolium salts indicate that nucleophilic attack can occur at the ring sulfur atom or at the C3 and C5 positions cdnsciencepub.com. For instance, the reaction of certain 5-methylthioisothiazolium salts with hydrosulfide (B80085) has been suggested to occur at the ring sulfur cdnsciencepub.com. In the case of 2-(1,2-Thiazol-3-yl)ethan-1-ol (B6152187), the C3 position is already substituted. Halogenated isothiazoles are particularly useful substrates for nucleophilic aromatic substitution, allowing for the introduction of various functional groups rsc.org.

Table 1: General Reactivity of the Isothiazole Ring

Reaction TypePreferred Position(s)Notes
Electrophilic SubstitutionC4Ring is generally deactivated; requires activating groups or forcing conditions.
Nucleophilic SubstitutionC3, C5, SOften requires activation, such as forming an isothiazolium salt or having good leaving groups (e.g., halogens) on the ring cdnsciencepub.comrsc.org.
Metalation (Deprotonation)C5The C5 proton is generally the most acidic, facilitating deprotonation with strong bases.

The isothiazole ring can undergo cleavage and rearrangement under certain energetic conditions, including photochemical, thermal, or strong reductive environments.

Reductive Ring-Opening: Treatment with strong reducing agents can lead to the cleavage of the N-S bond, breaking open the heterocyclic ring.

Photochemical Rearrangements: Upon irradiation, isothiazole derivatives can undergo complex rearrangements, potentially isomerizing to other heterocyclic systems like thiazoles or pyrazoles researchgate.net.

Nucleophile-Induced Ring Opening: Certain nucleophiles can induce ring-opening reactions. For example, the reaction of isothiazolium salts with hydrogen sulfide (B99878) can lead to acyclic reduction products, while reactions with other nucleophiles can result in ring transformations to form different heterocycles, such as thiophenes cdnsciencepub.com. The reaction of cyclic sulfonamides (sultams), which are related to isothiazole dioxides, with oxygen nucleophiles can occur via a Michael-type addition at C5, leading to ring-opened intermediates medwinpublishers.com.

Modern synthetic methods, particularly metalation and transition-metal-catalyzed cross-coupling reactions, have become powerful tools for the specific functionalization of the isothiazole ring thieme-connect.comthieme-connect.com.

Metalation: This involves the deprotonation of a C-H bond using a strong base, typically an organolithium reagent, to form an organometallic intermediate. For the isothiazole ring, the proton at the C5 position is generally the most acidic and is preferentially removed. This lithiated isothiazole can then react with various electrophiles to introduce a wide range of substituents at the C5 position.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are extensively used to form new carbon-carbon and carbon-heteroatom bonds on the isothiazole scaffold nih.govresearchgate.netrsc.org. Halogenated isothiazoles, particularly bromo- and iodo-isothiazoles, are common starting materials for these transformations. Reactions such as Suzuki, Stille, Sonogashira, and Negishi couplings allow for the regioselective introduction of aryl, heteroaryl, alkenyl, and alkynyl groups rsc.orgnih.gov. Studies have shown that 3,5-dihaloisothiazoles can be selectively functionalized, with the C5 position being generally more reactive than the C3 position in Stille and Sonogashira couplings nih.gov. This differential reactivity allows for sequential functionalization at both positions.

Transformations of the Ethan-1-ol Side Chain

The ethan-1-ol side chain at the C3 position of this compound possesses a primary hydroxyl group, which is a versatile functional handle for a wide array of chemical transformations.

Oxidation: The primary alcohol can be oxidized to two different oxidation states: an aldehyde or a carboxylic acid. The outcome is dependent on the choice of oxidizing agent and the reaction conditions wikipedia.org.

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild oxidizing agents are required, and the reaction must be performed in the absence of water to prevent overoxidation wikipedia.orgchemistrysteps.com. Common reagents for this transformation include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for the Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) chemistrysteps.com.

Oxidation to Carboxylic Acids: Strong oxidizing agents will convert the primary alcohol directly to a carboxylic acid ncert.nic.in. These reactions often proceed through an intermediate aldehyde, which is rapidly hydrated and further oxidized wikipedia.org. Commonly used strong oxidants include potassium permanganate (B83412) (KMnO₄), and Jones reagent (chromium trioxide in sulfuric acid) wikipedia.orgresearchgate.netlibretexts.org.

Reduction: The direct reduction of the hydroxyl group to an alkane is a challenging transformation that typically requires a two-step process chem-station.comlibretexts.org.

Conversion to a Good Leaving Group: The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate, mesylate, or halide chem-station.com.

Reductive Cleavage: The resulting intermediate is then treated with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to displace the leaving group with a hydride ion, yielding the corresponding alkane chem-station.comlibretexts.org. Alternative methods, like the Barton-McCombie deoxygenation, proceed via radical intermediates chem-station.com.

Table 2: Summary of Side Chain Transformations

TransformationProduct Functional GroupTypical Reagents/ConditionsCitation(s)
Mild OxidationAldehydePCC, DMP, Swern Oxidation chemistrysteps.com
Strong OxidationCarboxylic AcidKMnO₄, Jones Reagent (CrO₃/H₂SO₄) ncert.nic.inresearchgate.netlibretexts.org
ReductionAlkane1. TsCl/Pyridine (B92270); 2. LiAlH₄ chem-station.comlibretexts.org
EsterificationEsterCarboxylic Acid/H⁺ (Fischer); Acyl Chloride/Pyridine byjus.comlibretexts.orgchemguide.co.uk
EtherificationEther1. NaH; 2. Alkyl Halide (Williamson) wikipedia.orgbyjus.comjove.com
AmidationAmideAmine, Ru-based catalyst nih.govorganic-chemistry.orgorganic-chemistry.org

Esterification: The hydroxyl group can readily react with carboxylic acids or their derivatives to form esters nih.gov.

Fischer Esterification: This involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is an equilibrium process, and water is often removed to drive it to completion byjus.comchemguide.co.ukmasterorganicchemistry.com.

Reaction with Acyl Chlorides/Anhydrides: A more reactive and non-reversible method involves treating the alcohol with an acyl chloride or acid anhydride, usually in the presence of a base like pyridine to neutralize the HCl or carboxylic acid byproduct libretexts.orgchemguide.co.uk.

Etherification: Ethers can be synthesized from the alcohol, most commonly via the Williamson ether synthesis wikipedia.orgbyjus.commasterorganicchemistry.comlumenlearning.com. This is a two-step process:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion.

Nucleophilic Substitution: The alkoxide then displaces a halide or other suitable leaving group from an alkyl halide in an Sₙ2 reaction to form the ether jove.com. For this reaction to be efficient, the alkyl halide should be primary to avoid competing elimination reactions byjus.commasterorganicchemistry.com.

Amidation: The direct synthesis of amides from alcohols and amines is an atom-economical process that has been achieved using transition-metal catalysts nih.govresearchgate.net. Ruthenium-based catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, can facilitate the dehydrogenative coupling of primary alcohols with amines to yield amides and hydrogen gas as the only byproduct organic-chemistry.orgorganic-chemistry.orgacs.org. The reaction is believed to proceed through the in-situ oxidation of the alcohol to an aldehyde, which then reacts with the amine to form a hemiaminal that is subsequently dehydrogenated to the amide organic-chemistry.org.

Nucleophilic Substitution Reactions at the Ethanol (B145695) Moiety

No specific research data is available for the nucleophilic substitution reactions at the ethanol moiety of this compound.

Theoretically, the primary hydroxyl group of this compound is a poor leaving group (OH⁻). libretexts.org To facilitate nucleophilic substitution, it would first need to be converted into a better leaving group. Standard synthetic methodologies for this purpose include:

Protonation in the presence of a strong acid: This converts the hydroxyl group into a water molecule (H₂O), which is an excellent leaving group, allowing for substitution by halides (e.g., via HBr or HCl). libretexts.org This typically favors an S_N2 mechanism for primary alcohols.

Conversion to a sulfonate ester: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine) would form a tosylate or mesylate ester. These are excellent leaving groups, readily displaced by a wide range of nucleophiles.

Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃): These reagents convert the alcohol directly into the corresponding alkyl chloride or bromide.

Following the formation of a suitable intermediate with a good leaving group, a variety of nucleophiles could be employed to synthesize a range of derivatives. However, no published studies provide experimental details, yields, or characterization for such reactions involving this compound.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

No kinetic or thermodynamic data has been published for reactions involving this compound.

Transition State Analysis and Detailed Reaction Pathway Elucidation

There are no available studies on transition state analysis or reaction pathway elucidation for this compound.

A mechanistic investigation would require computational modeling (e.g., using Density Functional Theory, DFT) to map the potential energy surface of a given reaction. This would involve locating the structures of transition states and intermediates, allowing for the calculation of activation barriers and reaction energies. Such analysis would clarify whether a proposed reaction proceeds, for example, via a concerted S_N2 pathway or a stepwise mechanism. While these computational tools have been applied to understand the mechanisms of other reactions, researchgate.net they have not been utilized for this specific compound.

Influence of Catalysis on Reaction Selectivity and Efficiency

No research has been conducted on the catalytic conversion or reactions of this compound.

Research in this area would focus on developing catalysts to improve the efficiency and selectivity of reactions at the ethanol moiety. This could include:

Acid or base catalysis to promote substitution or elimination reactions.

Transition-metal catalysis for cross-coupling reactions if the alcohol is converted to a halide or triflate.

Enzymatic catalysis for highly selective transformations under mild conditions.

The absence of such studies means that the potential for catalytic enhancement of the reactivity of this compound remains unknown.

Derivatization and Functionalization Strategies for 2 1,2 Thiazol 3 Yl Ethan 1 Ol

Synthesis of Complex Polyheterocyclic Systems Incorporating the Thiazole (B1198619) Moiety

The inherent structure of 2-(1,2-thiazol-3-yl)ethan-1-ol (B6152187) serves as a valuable building block for the synthesis of intricate polyheterocyclic systems. The reactivity of both the thiazole ring and the ethanol (B145695) side chain can be harnessed to construct larger, fused, or bridged molecular frameworks through various synthetic transformations.

Cycloaddition reactions are powerful tools for constructing five- and six-membered rings. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a particularly effective method for creating 1,4-disubstituted 1,2,3-triazole linkages. mdpi.comnih.govjetir.org This reaction is known for its high efficiency, mild reaction conditions, stereospecificity, and broad functional group tolerance. jetir.orgbohrium.com

To utilize CuAAC, the hydroxyl group of this compound can be readily converted into either an azide (B81097) or a terminal alkyne. For instance, activation of the alcohol (e.g., as a tosylate or mesylate) followed by substitution with sodium azide would yield the corresponding azido (B1232118) derivative, 2-(1,2-Thiazol-3-yl)ethyl azide . Alternatively, etherification with a molecule like propargyl bromide would furnish an alkyne-terminated derivative, 3-(2-(prop-2-yn-1-yloxy)ethyl)-1,2-thiazole .

These functionalized intermediates can then be reacted with a complementary alkyne or azide partner to generate complex triazole-linked heterocyclic systems. The CuAAC reaction typically proceeds with a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate) or by using a direct Cu(I) source. mdpi.comrsc.org The resulting 1,2,3-triazole ring acts as a stable, rigid linker, connecting the original thiazole moiety to another molecular fragment.

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Catalyst System Reducing Agent Solvent Temperature (°C) Yield (%) Reference
Cu@g-C₃N₄ None Water Ambient 90-99 mdpi.com
CuI Sodium Ascorbate Water 50 80-96 mdpi.com
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] None Neat Room Temp Quantitative nih.gov

Beyond CuAAC, other cycloaddition reactions, such as [3+2] cycloadditions involving in-situ generated N-ylides, can be envisioned for constructing polyheterocyclic frameworks. nih.gov For example, derivatization of the thiazole nitrogen could lead to heteroaromatic N-ylides capable of reacting with electron-deficient olefins to yield complex fused pyrrolidine (B122466) structures. nih.gov

The synthesis of fused and bridged thiazole systems often involves the reaction of a functionalized thiazole with a bifunctional reagent. Starting from this compound, the side chain can be oxidized to an aldehyde or carboxylic acid, which can then participate in condensation reactions. For example, conversion to 2-(1,2-thiazol-3-yl)acetaldehyde could be followed by a reaction with a dinucleophile, such as a substituted hydrazine (B178648) or hydroxylamine (B1172632), to build a new heterocyclic ring fused to the thiazole.

A common strategy for creating fused thiazoles is the Hantzsch thiazole synthesis and its variations. While this is typically used to form the thiazole ring itself, modifications of this chemistry can be applied. For instance, if the thiazole ring of the parent compound is appropriately substituted with amine or thiol groups, it can undergo annulation reactions.

More direct approaches involve intramolecular cyclization. The ethanol side chain can be converted into a reactive group that subsequently attacks a position on the thiazole ring. Alternatively, reactions can create a bridge between the side chain and the thiazole ring. For example, reacting a derivative like 2-bromo-1-(1,2-thiazol-3-yl)ethan-1-one (obtainable through oxidation and bromination) with thiourea (B124793) or its derivatives can lead to the formation of fused imidazo[2,1-b]thiazole (B1210989) systems. nih.gov A variety of fused thiazoles have been synthesized by reacting α-haloketones with heterocyclic amines and thiosemicarbazones. nih.gov

Table 2: Examples of Synthetic Routes to Fused Thiazole Systems

Starting Material Type Reagent Resulting Fused System Reference
Epoxy-ketone Thiourea derivative Fused-aminothiazole nih.gov
α-Bromoketone 2-Aminothiazole (B372263) Imidazo[2,1-b]thiazole nih.gov
o-Iodophenyl isothiocyanates Propargylamines Benzimidazo[2,1-b]thiazole researchgate.net

Design and Synthesis of Advanced Scaffolds for Chemical Biology Research

The thiazole ring is a privileged structure found in numerous natural products and biologically active compounds, including antimicrobial and anticancer drugs. nih.govnih.gov By derivatizing this compound, novel molecular scaffolds can be synthesized for screening in chemical biology and drug discovery.

A prominent strategy involves using the CuAAC reaction described in section 5.1.1 to link the thiazole moiety to other pharmacophores. The resulting 1,2,3-triazole bridge is not merely a passive linker; it is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions, often enhancing binding affinity to biological targets. jetir.org For example, conjugating an azide derivative of this compound with various alkynes attached to different aromatic or heterocyclic groups can rapidly generate a library of compounds. Such libraries of benzo[d]imidazo[2,1-b]thiazole-triazole conjugates have been synthesized and evaluated as inhibitors of tubulin polymerization. nih.govjohnshopkins.edu

These strategies allow for the systematic exploration of structure-activity relationships (SAR). By varying the substituent linked to the thiazole core, researchers can fine-tune the molecule's properties to optimize its interaction with a specific biological target, such as an enzyme or receptor. For instance, imidazo[2,1-b]thiazole derivatives have been investigated as potential diagnostic agents for Alzheimer's disease and as antimycobacterial agents. rsc.orgnih.gov

Preparation of Macrocyclic and Polymeric Materials Containing Thiazole Units

The incorporation of heterocyclic units like thiazole into polymers can impart unique thermal, optical, and electronic properties to the resulting materials. The this compound molecule can be developed into a monomer for polymerization.

One approach is to introduce a polymerizable functional group onto the molecule. The primary alcohol can be esterified with acryloyl chloride or methacryloyl chloride to produce 2-(1,2-thiazol-3-yl)ethyl acrylate (B77674) or methacrylate , respectively. These monomers can then undergo free-radical polymerization to yield side-chain functionalized polymers, where the thiazole moiety is pendant to the main polymer backbone.

Another strategy involves creating a monomer that allows the thiazole ring to be part of the polymer backbone. This would require bifunctionalization of the parent molecule. For example, after protecting the hydroxyl group, C-H activation or other functionalization methods could be used to introduce a second reactive site on the thiazole ring, such as a halogen or a boronic ester. Following deprotection and conversion of the alcohol to another reactive group, the resulting A-B type monomer could undergo step-growth polymerization, for instance, via Suzuki or Sonogashira cross-coupling reactions. Multicomponent polymerization has also been employed to create fused heterocyclic polymers containing imidazo[2,1-b]thiazole units in the main chain. rsc.org

Macrocyclic structures containing thiazole units are also of significant interest, particularly in the field of peptide chemistry. nih.gov A bifunctionalized derivative of this compound could be used in ring-closing reactions, such as ring-closing metathesis (RCM) or macrolactonization, to generate novel macrocycles.

Heterogenization and Immobilization of this compound Derivatives for Catalytic Applications

Homogeneous catalysts often suffer from difficulties in separation and recovery from the reaction mixture. Immobilizing a catalytically active molecule onto a solid support (heterogenization) can overcome these issues, allowing for easier catalyst reuse and purification of products.

Derivatives of this compound can be designed as ligands for transition metal catalysts. The thiazole nitrogen and potentially another donor atom introduced through functionalization of the side chain can coordinate to metal centers. For example, 2-thiazolines have been used in combination with metals like palladium, iridium, and copper to achieve remarkable catalytic performances. researchgate.net

The hydroxyl group of the parent compound provides a convenient handle for immobilization. It can be reacted with functional groups on the surface of a solid support, such as silica (B1680970) gel, polystyrene resins, or magnetic nanoparticles. For example, silica gel functionalized with isocyanate groups can react with the alcohol to form a stable urethane (B1682113) linkage, covalently attaching the thiazole derivative to the support.

Once immobilized, these thiazole-based ligands can be complexed with a metal precursor to generate a heterogeneous catalyst. Such catalysts could be applied in various organic transformations, including cross-coupling reactions, hydrogenations, and cycloadditions. For example, supported copper catalysts have been developed for azide-alkyne cycloaddition reactions, demonstrating high activity and excellent reusability over multiple cycles with minimal metal leaching. mdpi.com

Theoretical and Computational Chemistry Studies of 2 1,2 Thiazol 3 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution, molecular geometry, and spectroscopic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction.asianpubs.orgresearchgate.net

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. asianpubs.org It is particularly well-suited for optimizing the geometry of molecules like 2-(1,2-Thiazol-3-yl)ethan-1-ol (B6152187) and predicting their spectroscopic signatures.

Geometry Optimization: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can predict the most stable three-dimensional arrangement of atoms in the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the thiazole (B1198619) ring and the ethan-1-ol substituent. Studies on related thiazole derivatives show that DFT methods provide geometries in good agreement with experimental data where available. researchgate.net

Spectroscopic Properties: Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For instance, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. tandfonline.com For thiazole derivatives, TD-DFT calculations have been used to understand their absorption profiles. researchgate.net

A theoretical study on thiazole and its methyl derivatives using DFT (B3LYP/6-31G**) provides insights into their electronic properties, which can be extrapolated to understand the influence of the ethan-1-ol substituent. researchgate.net

Table 1: Calculated Electronic Properties of Thiazole and its Methyl Derivatives (ab initio/HF) . researchgate.net

CompoundHeat of Formation (kcal/mol)HOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (D)
Thiazole259.667-9.4683.34812.8161.552
2-Methyl thiazole287.121-9.1353.51212.6471.036
4-Methyl thiazole285.574-9.1173.50812.6251.124
5-Methyl thiazole359.742-9.1743.46212.6361.843

This table is based on data from a study on thiazole and its methyl derivatives and is intended to provide a comparative context for the electronic properties of substituted thiazoles.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Parameters

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide very high accuracy for energetic and spectroscopic parameters.

For the 1,2-thiazole ring system, ab initio calculations can precisely determine properties like the heat of formation, ionization potential, and electron affinity. A study on thiazole derivatives employed ab initio methods to calculate net charges, bond lengths, and dipole moments, showing good agreement with experimental data where available. asianpubs.orgresearchgate.net These methods are also crucial for obtaining benchmark data against which less computationally expensive methods like DFT can be validated.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system over time. d-nb.info This approach is invaluable for studying the conformational landscape of flexible molecules like this compound and its interactions with its environment.

Conformational Analysis: The ethan-1-ol side chain of this compound can rotate around the C-C and C-O bonds, leading to multiple possible conformations. MD simulations can explore these different conformations and determine their relative populations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other molecules in solution. Studies on other heterocyclic compounds with flexible side chains have successfully used MD to characterize their conformational preferences. acs.org

Intermolecular Interactions: In a condensed phase (e.g., in solution or a solid state), this compound will interact with surrounding molecules through various non-covalent forces such as hydrogen bonding (via the hydroxyl group), dipole-dipole interactions, and van der Waals forces. MD simulations can model these interactions explicitly, providing insights into solvation effects and the formation of aggregates. The hydroxyl group is a key site for hydrogen bonding, which would significantly influence the molecule's properties and behavior in protic solvents. Classical MD simulations have been used to study the structure and dynamics of ionic liquids containing hydroxyethylammonium cations, highlighting the importance of hydrogen bonding. acs.org

Computational Studies on Reactivity and Reaction Pathways (e.g., Transition State Modeling)

Computational chemistry can be used to predict the reactivity of a molecule and to model the pathways of chemical reactions. This involves identifying the most likely sites for reaction and calculating the energy profiles of potential reaction mechanisms.

The reactivity of the thiazole ring is well-documented, with different positions on the ring exhibiting varying susceptibility to electrophilic and nucleophilic attack. acs.orgmdpi.com For 1,2-thiazole, computational studies can help to quantify this reactivity. The presence of the ethan-1-ol substituent will influence the reactivity of the thiazole ring through its electronic effects.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Thiazole Analogues.imist.ma

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new compounds.

For thiazole analogues, numerous QSAR studies have been conducted to understand the structural requirements for various biological activities. imist.ma These studies typically involve calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Thiazole Derivatives

Descriptor TypeExamples
Electronic Dipole moment, HOMO/LUMO energies, Atomic charges
Steric Molecular volume, Surface area, Molar refractivity
Topological Connectivity indices, Shape indices
Hydrophobic LogP (partition coefficient)

This table provides examples of descriptors commonly employed in QSAR and QSPR modeling.

Although a specific QSAR model for this compound is not available, the general findings from studies on other thiazole derivatives can provide valuable insights. For example, descriptors related to hydrophobicity, electronic properties, and molecular shape are often found to be important for the biological activity of thiazole-containing compounds.

Tautomerism and Isomerism Studies of the Thiazole Ring and Substituents

Tautomerism, the interconversion of structural isomers, is an important consideration for many heterocyclic compounds, including thiazoles. The 1,2-thiazole ring itself can exist in different tautomeric forms, particularly when substituted with groups that can act as proton donors or acceptors, such as amino or hydroxyl groups. thieme-connect.debohrium.com

For this compound, the primary focus of tautomerism would be on the thiazole ring. While the ethan-1-ol substituent is less likely to be directly involved in tautomerization of the ring, its electronic influence could affect the relative stability of different tautomers. Computational methods, particularly DFT, are highly effective at calculating the relative energies of different tautomers and predicting the equilibrium populations. Studies on substituted thiazoles have shown that the preferred tautomer can be highly dependent on the nature and position of the substituents, as well as the solvent environment. rsc.orgiucr.org For instance, X-ray crystallography has been used to establish that 4-(3-nitrophenyl)thiazole-2(3H)-thione exists as the thione tautomer in the solid state. iucr.org

Applications of 2 1,2 Thiazol 3 Yl Ethan 1 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-(1,2-Thiazol-3-yl)ethan-1-ol (B6152187), possessing both a nucleophilic hydroxyl group and an aromatic thiazole (B1198619) ring, makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for substitution reactions. The thiazole ring can participate in various coupling reactions and other transformations.

The thiazole ring is a well-established scaffold in medicinal chemistry, appearing in a multitude of approved drugs and biologically active compounds. mdpi.com Derivatives of thiazole are known to exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.gov Consequently, this compound is a valuable starting material for the synthesis of novel therapeutic agents.

The presence of the ethanol (B145695) side chain allows for the introduction of various functional groups, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For instance, the hydroxyl group can be used to attach the thiazole moiety to other molecular fragments, creating hybrid molecules with potentially enhanced or novel biological activities. researchgate.net The synthesis of complex heterocyclic systems, such as imidazothiazoles or thiazolo-pyrimidines, can also be envisioned starting from this versatile building block. mdpi.com

Research on similar thiazole-containing structures has demonstrated their utility in creating advanced intermediates for drug discovery programs. For example, derivatives of 2-aminothiazole (B372263) have been used to synthesize potent inhibitors of bacterial adenylate cyclases. researchgate.net While direct studies on this compound are limited, its structural similarity to these and other medicinally relevant thiazoles suggests its potential as a key intermediate in the development of new pharmaceuticals.

Table 1: Potential Medicinal Scaffolds Derivable from this compound

Scaffold ClassPotential Therapeutic ApplicationKey Synthetic Transformation
Thiazole-based amidesAntimicrobial, AnticancerOxidation of the alcohol to a carboxylic acid followed by amide coupling
Thiazole-containing ethersAntifungal, AntiviralWilliamson ether synthesis using the alcohol
Fused bicyclic systemsKinase inhibitors, CNS agentsIntramolecular cyclization reactions
Piperidine-thiazole hybridsAgrochemicals, AntipsychoticsCoupling with piperidine (B6355638) derivatives

The application of thiazole derivatives extends beyond medicine into the realm of agrochemicals. researchgate.net The thiazole ring is a component of some commercial pesticides and herbicides. The development of novel agrochemicals is a continuous process, driven by the need for more effective and environmentally benign products. The use of this compound as a precursor could lead to the discovery of new active ingredients for crop protection. For example, a patent has been filed for agrochemical compositions containing piperidine thiazole compounds, highlighting the relevance of this structural motif in the field. google.com

In the broader specialty chemicals industry, thiazole derivatives find use as vulcanization accelerators in the rubber industry, as antioxidants, and as components in dyes and pigments. The reactivity of the hydroxyl group in this compound allows for its incorporation into larger molecular structures, potentially leading to new materials with tailored properties for a variety of industrial applications.

Ligands for Metal Complexes in Catalysis and Coordination Chemistry

The 1,2-thiazole ring contains both nitrogen and sulfur atoms, which are capable of coordinating to metal ions. This makes this compound a potential ligand for the synthesis of metal complexes. The hydroxyl group can also participate in coordination, making the molecule a bidentate ligand. The resulting metal complexes could find applications in catalysis and coordination chemistry.

Thiazole-containing ligands have been used to create complexes with a variety of transition metals, and these complexes have been investigated for their catalytic activity in reactions such as hydrogenation and cyclopropanation. researchgate.netresearchgate.net The specific stereochemistry and electronic properties of the ligand play a crucial role in determining the catalytic efficiency and selectivity of the metal complex. The chiral center that can be generated at the carbon bearing the hydroxyl group in this compound could be exploited in asymmetric catalysis.

Table 2: Potential Metal Complexes and Catalytic Applications

Metal IonPotential Coordination ModePotential Catalytic Application
Palladium(II)N, O-bidentateCross-coupling reactions (e.g., Suzuki, Heck)
Rhodium(I)N, O-bidentateAsymmetric hydrogenation
Copper(II)N, S, O-tridentate (in dimeric or polymeric structures)Oxidation reactions, Lewis acid catalysis
Zinc(II)N, O-bidentateHenry reaction, other C-C bond forming reactions

The study of the coordination chemistry of thiazole derivatives is an active area of research, and the synthesis and characterization of new metal complexes with ligands like this compound could lead to the development of novel catalysts with unique reactivity and selectivity. nih.gov

Monomers and Components for Advanced Materials Science, including Organic Electronics

Thiazole-containing polymers have emerged as a promising class of materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ucl.ac.uk The electron-deficient nature of the thiazole ring can be beneficial for creating n-type or ambipolar organic semiconductors.

The hydroxyl group of this compound provides a convenient handle for polymerization. For instance, it could be converted into a polymerizable group, such as an acrylate (B77674) or a styrenic monomer. Alternatively, the diol that could be formed from this molecule could be used in condensation polymerization reactions to create polyesters or polyurethanes containing the 1,2-thiazole moiety in the polymer backbone. These materials could exhibit interesting electronic and optical properties, making them candidates for use in a variety of advanced material applications. While direct research on polymers derived from this compound is not yet reported, the general interest in thiazole-based materials for organic electronics suggests that this is a promising area for future investigation.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 1,2 Thiazol 3 Yl Ethan 1 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separation science in the pharmaceutical industry. Its application to 2-(1,2-Thiazol-3-yl)ethan-1-ol (B6152187) allows for the effective resolution of the main component from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is a primary technique for the purity and assay determination of polar to moderately non-polar compounds like this compound. The method's versatility allows for its application in various stages of process development and quality control. ijper.org

A typical Reversed-Phase HPLC (RP-HPLC) method would be developed and validated according to International Council for Harmonisation (ICH) guidelines. nih.gov The separation is generally achieved on a C18 stationary phase, which provides excellent retention and resolution for heterocyclic compounds. mdpi.com A mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. nih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe and with good peak shapes. nih.gov Detection is typically performed using a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths and provides spectral information to aid in peak identification and purity assessment. nih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis

Parameter Typical Condition
Column Symmetry C18 (4.6 x 75 mm, 3.5 µm) or equivalent nih.gov
Mobile Phase A 10 mM Ammonium Acetate Buffer (pH 4.0) mdpi.com
Mobile Phase B Acetonitrile mdpi.com
Gradient Program Linear gradient from 5% to 95% Mobile Phase B over 20 minutes
Flow Rate 1.0 mL/min ijper.org
Column Temperature 30 °C
Detection PDA Detector, 220-280 nm mdpi.com

| Injection Volume | 10 µL |

Method validation would confirm its linearity, precision, accuracy, specificity, and robustness, ensuring its suitability for routine analysis. ijper.org The limits of detection (LOD) and quantification (LOQ) would also be established to define the method's sensitivity for trace impurities. mdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual solvents, volatile starting materials, or specific impurities in the this compound substance that may not be amenable to HPLC analysis.

For analysis, the sample is typically dissolved in a suitable organic solvent and injected into the GC system. The separation occurs in a capillary column, often with a non-polar or mid-polar stationary phase like 95% dimethylpolysiloxane. researchgate.net Helium is commonly used as the carrier gas. researchgate.net The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. researchgate.net A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometry (MS) detector provides structural information for definitive identification of unknown peaks. nrfhh.commdpi.com Comprehensive two-dimensional GC (GC×GC) can be employed for complex samples to achieve enhanced resolution and separate co-eluting peaks. mdpi.com

Table 2: Representative GC Method Parameters for Purity and Impurity Profiling

Parameter Typical Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) mdpi.com
Carrier Gas Helium at a constant flow of 1.0 mL/min researchgate.net
Oven Program Initial 60 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Injector Temperature 250 °C researchgate.net
Detector Mass Spectrometer (MS)
MS Scan Range 40-500 amu

| Injection Mode | Split (e.g., 50:1) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Regulatory agencies require that chiral drug compounds be tested as pure enantiomers as well as a racemate, necessitating the development of enantioselective analytical methods. afmps.be Supercritical Fluid Chromatography (SFC) is a highly effective technique for chiral separations, often providing faster analysis and using less toxic solvents compared to normal-phase HPLC. chromatographyonline.com

Chiral SFC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are the most widely used and successful for a broad range of compounds. chromatographyonline.comchromatographyonline.com The mobile phase typically consists of supercritical carbon dioxide (CO₂) as the main fluid, with a small amount of an organic modifier, such as methanol or ethanol (B145695), to adjust solvent strength and improve peak shape. afmps.be The unique properties of supercritical fluids allow for high flow rates without losing chromatographic efficiency, leading to rapid separations. chromatographyonline.com

Table 3: Representative Chiral SFC Method Parameters for Enantiomeric Separation

Parameter Typical Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives) chromatographyonline.com
Mobile Phase Supercritical CO₂ / Methanol (e.g., 85:15 v/v) afmps.be
Modifier Methanol, Ethanol, or 2-Propanol afmps.be
Flow Rate 3.0 mL/min afmps.be
Back Pressure 150 bar afmps.be
Temperature 35 °C

| Detection | UV at 254 nm |

Screening multiple CSPs and mobile phase modifiers is a common strategy to find the optimal conditions for baseline separation of the enantiomers. chromatographyonline.com

Electrophoretic Methods for Compound Analysis

Capillary Electrophoresis (CE) and its various modes, such as Capillary Zone Electrophoresis (CZE), offer an alternative and often orthogonal separation mechanism to chromatography. abechem.com CZE separates charged or polar compounds in a narrow-bore capillary under the influence of a high electric field. researchgate.net This technique is characterized by high efficiency, short analysis times, and minimal solvent consumption.

For the analysis of thiazole (B1198619) derivatives, CZE methods have been successfully developed. abechem.comresearchgate.net The analysis of this compound would likely involve a fused-silica capillary and an electrolyte solution, such as a borate (B1201080) buffer, to maintain a stable pH and current. abechem.comresearchgate.net A high voltage (e.g., 20 kV) is applied across the capillary to drive the separation. researchgate.net Detection is typically performed on-capillary using a UV detector. The method can be optimized for the quantitative determination of the compound and its charged impurities. researchgate.net

Advanced Spectrophotometric and Spectrofluorimetric Techniques for Trace Analysis

While chromatography is used for separation and quantification, spectrophotometric and spectrofluorimetric methods can provide highly sensitive means for quantification, especially for trace-level analysis in various matrices.

Spectrophotometry: A colorimetric method could potentially be developed. For instance, some sulfur- and nitrogen-containing heterocyclic compounds can react with specific reagents to form a colored complex. One such approach involves the reduction of Fe³⁺ to Fe²⁺ by the analyte, followed by the formation of a stable, colored ferroin (B110374) chelate with o-phenanthroline, which can be measured by a spectrophotometer. nih.gov The absorbance would be measured at the wavelength of maximum absorption (λmax) of the complex. scirp.org

Spectrofluorimetry: Fluorescence spectroscopy offers exceptional sensitivity and selectivity. nih.gov A method could be developed based on the native fluorescence of the this compound molecule or by derivatizing it with a fluorescent tag. For some thiazole-containing compounds, a fluorometric method involving treatment to yield highly fluorescent species like thionine (B1682319) has been reported, allowing for detection at sub-microgram quantities. nih.gov This method demonstrates high precision, with a relative standard deviation (RSD) of around +/- 2% at the ng/mL concentration level. nih.gov Alternatively, synchronous spectrofluorimetry, which involves scanning both excitation and emission monochromators simultaneously with a constant wavelength difference, can resolve overlapping spectra in mixtures and enhance measurement sensitivity and selectivity. royalsocietypublishing.org

These advanced spectroscopic techniques are particularly valuable for determining trace amounts of the compound, for example, in cleaning validation samples or biological fluids, where high sensitivity is paramount.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1,2-thiazol-3-yl)ethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling thiazole derivatives with ethanol precursors. For example, reductive amination or nucleophilic substitution reactions (e.g., using sodium triacetoxyborohydride in THF/MeOH mixtures) are effective for similar alcohol-thiazole hybrids . Optimization includes adjusting stoichiometry (e.g., 2:1 molar ratio of amine to aldehyde), solvent polarity, and reaction time. Characterization via NMR and HPLC ensures purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to verify thiazole ring protons (δ 7.5–8.5 ppm) and ethanol chain signals (δ 3.5–4.5 ppm).
  • Mass spectrometry (HRMS or LC-MS) for molecular ion confirmation.
  • IR spectroscopy to identify hydroxyl (3200–3600 cm⁻¹) and thiazole C=N (1650–1600 cm⁻¹) stretches.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow OSHA HazCom standards:

  • Use chemical-resistant gloves (nitrile), safety goggles, and lab coats.
  • Store in sealed containers under inert gas (e.g., N₂) to prevent oxidation.
  • Ventilation and spill kits are mandatory due to potential irritant properties of thiazole derivatives .

Advanced Research Questions

Q. How can computational tools like Multiwfn assist in analyzing the electronic properties of this compound?

  • Methodological Answer :

  • Electrostatic Potential (ESP) Mapping : Visualize nucleophilic/electrophilic regions via Multiwfn’s 3D grid analysis, critical for predicting reactivity in substitution reactions .
  • Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to assess bond critical points between the thiazole ring and ethanol chain .
  • Orbital Composition : Determine contributions of sulfur and nitrogen atoms to frontier orbitals (HOMO/LUMO), aiding in photochemical studies.

Q. What strategies resolve contradictory data in biological activity studies of thiazole-ethanol hybrids?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to rule off-target effects.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may skew bioactivity results.
  • Computational Docking : Compare binding modes of the compound with targets (e.g., enzymes) using AutoDock Vina, cross-referenced with experimental inhibition data .

Q. How do substituents on the thiazole ring influence the compound’s reactivity in visible light–driven reactions?

  • Methodological Answer :

  • Electron-Donating Groups (EDGs) : Methoxy or alkyl groups enhance π→π* transitions, increasing photocatalytic efficiency (e.g., in C–C bond scission reactions under blue light) .
  • Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents stabilize intermediates, altering reaction pathways.
  • Experimental Validation : Use UV-vis spectroscopy to track absorbance shifts and GC-MS to quantify product distributions.

Data-Driven Research Challenges

Q. How to design experiments to assess the compound’s potential as a glutaminase-1 inhibitor?

  • Methodological Answer :

  • In Vitro Assays : Measure inhibition of glutaminase activity in cell lysates using colorimetric kits (e.g., ADP-Glo™).
  • Isotope Tracing : Apply ¹³C-glutamine to track metabolic flux via LC-MS in treated vs. untreated cells.
  • SAR Studies : Synthesize analogs (e.g., with modified ethanol chains) and correlate structural features with IC₅₀ values .

Q. What analytical techniques differentiate this compound from its structural isomers?

  • Methodological Answer :

  • Chromatography : Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration for isomer verification.
  • Vibrational Circular Dichroism (VCD) : Distinguish stereoisomers via distinct IR absorption patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.